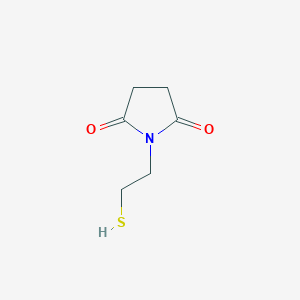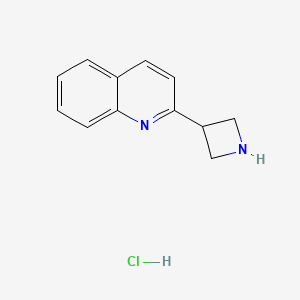
2-(Azetidin-3-yl)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)quinoline hydrochloride is a compound that belongs to the class of quinoline derivatives. Quinolines are known for their broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline with α,β-unsaturated aldehydes . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ catalytic systems to enhance yield and selectivity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are gaining popularity due to their efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Azetidin-3-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yl)quinoline hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the azetidine ring can form covalent bonds with nucleophilic sites in proteins, inhibiting their function . These interactions lead to the compound’s antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a broad range of biological activities.
Azetidine: A four-membered ring compound known for its unique reactivity due to ring strain.
Quinolone: A derivative of quinoline with potent antibacterial properties.
Uniqueness: 2-(Azetidin-3-yl)quinoline hydrochloride is unique due to the combination of the quinoline core and the azetidine ring, which enhances its chemical reactivity and broadens its range of applications. This dual functionality makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10;/h1-6,10,13H,7-8H2;1H |
InChI-Schlüssel |
JVHFAVUBKXKUKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC3=CC=CC=C3C=C2.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
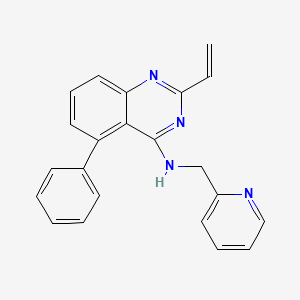
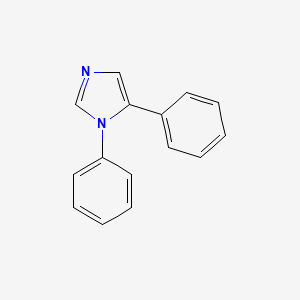
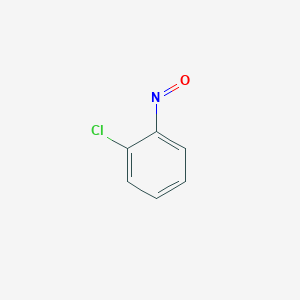
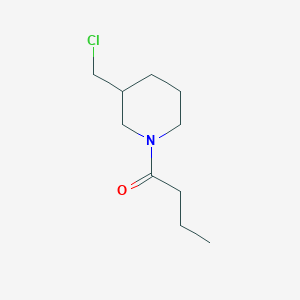
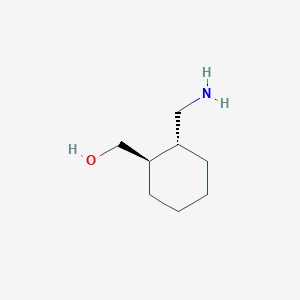
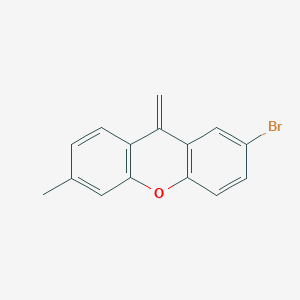
![N-[2-Hydroxy-2-(3-methoxyphenyl)ethyl]propionamide](/img/structure/B8600426.png)
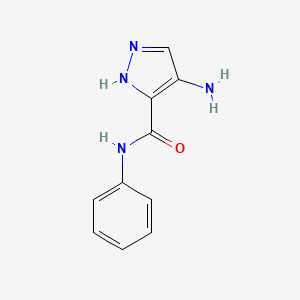
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B8600451.png)
![2-Chloro-N-ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8600456.png)
![2,3-Diaza-spiro[4.5]dec-2-ene](/img/structure/B8600459.png)
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B8600480.png)
![[3-(4-Benzyloxy-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B8600490.png)
